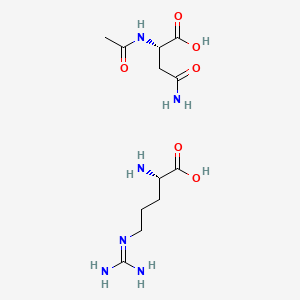
L-Arginine N-acetyl-L-asparaginate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine N-acetyl-L-asparaginate is a compound that combines L-arginine and N-acetyl-L-asparagine L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function N-acetyl-L-asparagine is a derivative of the amino acid asparagine, which plays a role in the biosynthesis of glycoproteins and other proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine N-acetyl-L-asparaginate typically involves the acylation of L-arginine with N-acetyl-L-asparagine. This reaction can be carried out using chemical acylation methods, where L-glutamate is chemically acylated with a high yield of 98% . The reaction conditions often include the use of specific reagents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to enhance the production of L-arginine by disrupting specific genes and overexpressing others involved in the biosynthetic pathway . This approach allows for the efficient production of L-arginine, which can then be acylated to form this compound.
Chemical Reactions Analysis
Types of Reactions
L-Arginine N-acetyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new compounds with different functional groups.
Scientific Research Applications
L-Arginine N-acetyl-L-asparaginate has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid derivatives and their chemical properties.
Biology: It is utilized in research on protein synthesis, enzyme activity, and cellular metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of conditions related to amino acid metabolism and immune function.
Mechanism of Action
The mechanism of action of L-Arginine N-acetyl-L-asparaginate involves its role in various biochemical pathways. L-arginine is known to stimulate insulin secretion, enhance nitric oxide production, and support immune function . N-acetyl-L-asparagine contributes to protein synthesis and cellular metabolism. The combination of these two molecules results in a compound that can modulate multiple physiological processes, including immune response, protein synthesis, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
N-Acetyl-L-asparagine: A derivative of asparagine involved in protein biosynthesis.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Arginine N-acetyl-L-asparaginate is unique due to its combination of L-arginine and N-acetyl-L-asparagine, resulting in a compound with enhanced properties and potential applications. Unlike L-arginine alone, this compound offers additional benefits related to protein synthesis and cellular metabolism. Compared to L-asparaginase, it provides a different mechanism of action and therapeutic potential.
Properties
CAS No. |
4584-43-4 |
|---|---|
Molecular Formula |
C12H24N6O6 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(9)8-4(6(11)12)2-5(7)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t2*4-/m00/s1 |
InChI Key |
XARGBTOLHDUTCP-RZVRUWJTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















